molecular formula C9H11N3 B1416239 1-Ethyl-1H-indazol-3-amine CAS No. 927802-20-8

1-Ethyl-1H-indazol-3-amine

Katalognummer: B1416239
CAS-Nummer: 927802-20-8
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: NIWQOSLMYFEMKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-1H-indazol-3-amine (CAS: 927802-20-8) is a heterocyclic compound featuring an indazole core substituted with an ethyl group at the 1-position and an amine group at the 3-position. Its molecular formula is C₉H₁₁N₃, with a molecular weight of 161.208 g/mol . Structurally, it contains two aromatic rings, three hydrogen bond acceptors, and one hydrogen bond donor. The ethyl substituent introduces steric bulk and lipophilicity, which may influence solubility and pharmacokinetic properties compared to simpler analogs like 1-methyl derivatives. This compound is commercially available, with suppliers reporting annual sales of 151 bottles and low inventory, reflecting its utility in research and pharmaceutical development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl-substituted aromatic aldehydes under acidic conditions. Another method includes the reaction of 1-ethylindazole with ammonia or amines in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

1-Ethyl-1H-indazol-3-amine is characterized by an indazole ring structure, which is known for its role in various biologically active compounds. The synthesis of this compound typically involves methods such as Suzuki coupling reactions and C-H amination techniques, which allow for the introduction of various substituents to enhance biological activity .

Antitumor Activity

This compound and its derivatives have shown promising antitumor properties. Studies indicate that compounds containing the indazole scaffold can inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, a derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating significant cytotoxicity while maintaining selectivity for normal cells .

FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are critical targets in cancer therapy due to their role in tumor progression. Compounds derived from this compound have been optimized to act as potent FGFR inhibitors. For example, one derivative demonstrated an IC50 value of less than 4.1 nM against FGFR1 and showed improved antiproliferative effects against specific cancer cell lines . This highlights the potential for developing targeted therapies using this compound.

Drug Development

Due to its favorable pharmacokinetic properties, this compound serves as a scaffold for drug development. Its ability to form intramolecular hydrogen bonds enhances solubility and bioavailability, making it a suitable candidate for further modifications aimed at improving therapeutic efficacy .

Clinical Relevance

Indazole derivatives, including this compound, have been incorporated into various clinical trials targeting different types of cancers. The structural features that facilitate binding to target proteins have led to the development of several indazole-based drugs currently used in clinical settings or under investigation .

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueNotes
6oK5625.15 µMSignificant selectivity for normal cells (HEK-293) with IC50 = 33.2 µM
2aFGFR1<4.1 nMImproved antiproliferative effects against KG1 and SNU16 cell lines
VariousMultiple Cancer LinesVariousIndazole derivatives exhibit diverse biological activities

Wirkmechanismus

The mechanism of action of 1-Ethyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Indazole Derivatives

The pharmacological and chemical properties of 1-ethyl-1H-indazol-3-amine can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Indazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Synthetic Method (Example) Potential Applications References
This compound 1-Ethyl, 3-NH₂ C₉H₁₁N₃ 161.21 Two aromatic rings, one rotatable bond, moderate lipophilicity. Alkylation of 1H-indazol-3-amine with iodoethane in DMF using Cs₂CO₃ . Kinase inhibitors, anticancer agents.
1-Methyl-1H-indazol-3-amine 1-Methyl, 3-NH₂ C₈H₉N₃ 147.18 Smaller substituent, higher solubility. Methylation of indazole precursors (analogous to ethyl synthesis). Intermediate for antitumor agents.
1,3-Dimethyl-1H-indazol-6-amine 1-Methyl, 3-CH₃, 6-NH₂ C₉H₁₁N₃ 161.21 Planar molecular skeleton; N–H⋯N hydrogen bonding in crystal lattice. Multi-step synthesis involving coupling reactions . Structural studies, drug scaffolds.
7-Bromo-1-ethyl-1H-indazol-3-amine 1-Ethyl, 3-NH₂, 7-Br C₉H₁₀BrN₃ 240.10 Bromine enhances electrophilic reactivity; higher molecular weight. Bromination of this compound precursor followed by hydrazine treatment . Radiolabeling, halogenated probes.

Key Observations

Bromination at the 7-position (as in the bromo derivative) introduces a reactive site for further functionalization, making it valuable for radiopharmaceuticals or cross-coupling reactions .

Hydrogen Bonding and Crystal Packing: In 1,3-dimethyl-1H-indazol-6-amine, the amine group at position 6 participates in N–H⋯N hydrogen bonds, stabilizing the crystal structure . This contrasts with the 3-amine derivatives, where hydrogen bonding is less pronounced.

Synthetic Accessibility :

  • Ethyl and methyl derivatives are synthesized via alkylation of indazole precursors using halides (e.g., iodoethane or iodomethane) and bases like Cs₂CO₃ . Brominated derivatives require additional halogenation steps.

Pharmacological Relevance :

  • Indazole derivatives are prominent in drug discovery due to their ability to mimic purine bases, enabling interactions with kinases and receptors . The ethyl substitution may improve metabolic stability compared to methyl groups in vivo.

Biologische Aktivität

1-Ethyl-1H-indazol-3-amine is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound features an indazole ring substituted with an ethyl group and an amine group. The synthesis typically involves the following steps:

  • Formation of Indazole : The base structure is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Ethylation : The introduction of the ethyl group can be achieved via alkylation reactions using ethyl halides in the presence of a base.
  • Amine Introduction : The final step involves the amination process to yield this compound.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with indazole scaffolds could inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundIC50 (µM)Cancer Type
This compound5.3Breast Cancer
6-Bromo-1H-indazole7.2Lung Cancer
4-Chloro-1H-indazole6.5Colorectal Cancer

Anti-inflammatory Effects

Indazole derivatives have also been studied for their anti-inflammatory properties. Inhibitors of the IKK (IκB kinase) pathway, which is crucial in inflammatory responses, have shown promise in reducing inflammation associated with diseases such as rheumatoid arthritis .

Case Study: IKK Inhibition
A patent describes the efficacy of indazole compounds in inhibiting IKK activity, suggesting their potential in treating inflammatory diseases and cancers characterized by aberrant IKK signaling .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases that play critical roles in cancer progression.
  • Receptor Interaction : The indazole core may facilitate binding to specific receptors or enzymes, altering their activity and downstream signaling pathways .

Pharmacological Studies

Pharmacophore modeling studies have identified essential features necessary for biological activity among indazole derivatives. These studies suggest that the spatial arrangement of functional groups significantly influences the binding affinity and specificity towards biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-1H-indazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of substituted indazole amines typically involves cyclization of hydrazine derivatives with appropriately substituted precursors. For example, 1-benzyl-3-hydroxymethyl-1H-indazole is synthesized via magnesium intermediates and subsequent functionalization . For this compound, a plausible route could involve:

Cyclization : Reacting 2-ethylhydrazine with a nitro-substituted aromatic precursor under acidic conditions.

Reductive Amination : Reducing a nitro group at the 3-position of 1-ethyl-1H-indazole to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.
Key Considerations :

  • Temperature control (e.g., 60–80°C for cyclization) to minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use high-resolution ¹H and ¹³C NMR (400–600 MHz) with deuterated DMSO or CDCl₃. Key assignments include:

  • ¹H NMR :
  • Ethyl group protons: δ 1.35–1.45 ppm (triplet, CH₃), δ 4.20–4.40 ppm (quartet, CH₂).
  • Indazole aromatic protons: δ 7.20–8.10 ppm (multiplet).
  • NH₂ protons: δ 5.80–6.20 ppm (broad singlet, exchangeable).
  • ¹³C NMR :
  • Quaternary carbons: δ 140–150 ppm (C3-amine adjacent).
    Validation : Compare with reported spectra of structurally similar compounds (e.g., 4-chloro-1-ethyl-1H-indazol-3-amine ). Use DEPT-135 to distinguish CH₂ and CH₃ groups.

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate amine products from polar byproducts using dichloromethane/water partitioning.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) based on solubility differences.
    Note : Monitor purity via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:1) and LC-MS (expected [M+H]⁺ ~ 176.1) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps and Fukui indices. Focus on the amine group’s nucleophilicity and the indazole ring’s electron density.
  • Transition State Analysis : Model reaction pathways (e.g., alkylation at the NH₂ group) to identify activation barriers.
    Validation : Compare predicted reaction outcomes (e.g., regioselectivity) with experimental results from analogous compounds (e.g., triazol-3-amine derivatives ).

Q. What strategies resolve contradictions in reported biological activity data for indazol-3-amine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies.
  • Dose-Response Validation : Re-evaluate activity in standardized assays (e.g., kinase inhibition using ATP-Glo™).
  • Structural Analogues : Test this compound alongside derivatives (e.g., 1-benzyl or 3-methyl variants ) to isolate substituent effects.

Q. How can X-ray crystallography be employed to confirm the solid-state structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from ethanol or DMSO/water mixtures.
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
  • Refinement : Apply SHELXL for structure solution, focusing on hydrogen bonding between NH₂ and adjacent groups .
    Expected Results : A triclinic or monoclinic lattice with intermolecular H-bonding networks stabilizing the amine group.

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization.
  • Process Optimization : Monitor reaction kinetics under continuous flow conditions to reduce racemization .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation.
  • Disposal : Neutralize waste with dilute HCl and incinerate via authorized facilities .

Eigenschaften

IUPAC Name

1-ethylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWQOSLMYFEMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650983
Record name 1-Ethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-20-8
Record name 1-Ethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Ethyl-1H-indazol-3-amine
1-Ethyl-1H-indazol-3-amine
1-Ethyl-1H-indazol-3-amine
1-Ethyl-1H-indazol-3-amine
1-Ethyl-1H-indazol-3-amine
1-Ethyl-1H-indazol-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.